Abscisic acid
Overview
Description
Synthesis Analysis
ABA biosynthesis involves a complex interplay of pathways across different organisms. In fungi, ABA synthesis proceeds through an unusual sesquiterpene synthase BcABA3, catalyzing a novel three-step reaction mechanism to form ABA from farnesyl diphosphate. This pathway represents a significant departure from typical sesquiterpene synthases, suggesting a new enzyme family within this biosynthetic route (Takino et al., 2018). In contrast, plants follow a distinct pathway starting with the cleavage of carotenoids such as zeaxanthin, leading to the production of ABA through several enzymatic steps, including epoxidation and oxidative cleavage (Jia et al., 2021).
Molecular Structure Analysis
ABA's molecular structure is characterized by a 15-carbon skeleton, derived from isoprenoid biosynthesis, which is a common pathway in both plants and microbes. The structural complexity of ABA underlines its diverse physiological roles and its ability to interact with multiple receptor systems across different species.
Chemical Reactions and Properties
ABA's chemical nature allows it to participate in various signaling pathways, primarily through its interaction with specific receptors such as PYR/PYL/RCAR in plants, leading to the activation of ABA-responsive gene expression. The molecular interaction between ABA and its receptors triggers a cascade of downstream signaling events, crucial for plant adaptation to environmental stresses (Dong et al., 2016).
Scientific Research Applications
Plant Growth and Development
Abscisic acid (ABA) is a key phytohormone in plants, playing a crucial role in regulating various growth and developmental processes. It is involved in stomatal closure, cuticular wax accumulation, leaf senescence, bud dormancy, seed germination, osmotic regulation, and growth inhibition. ABA's role is particularly significant in the plant's response to abiotic and biotic stresses, mediated through transcriptional and posttranscriptional mechanisms (Chen et al., 2019).
Role in Plant Defense
ABA has a complex role in plant defense, particularly in response to biotic stress like pathogen attacks. It influences the plant's disease phenotype based on factors like ABA concentration, plant age, and pathogen lifestyle. The exact nature of its role in defense – whether positive or negative – is still under research, with data science approaches providing insights into this area (Stevens et al., 2022).
Water Stress Response in Plants
ABA plays a central role in plant response to water deficit by inducing stomatal closure, thus conserving water. Research on soybean showed that exogenous ABA application can induce osmotic adjustment, improve leaf water relations, and enhance water use efficiency. However, it may not necessarily benefit grain yield in water deficit conditions (He et al., 2019).
Influence on Cereal Stress Response
In cereals like wheat and barley, ABA is involved in tolerance mechanisms against common abiotic stresses such as drought, salinity, or extreme temperatures. However, it can also increase susceptibility to environmental stressors by accelerating senescence or inducing seed dormancy (Gietler et al., 2020).
Modulation of Water Use Efficiency
ABA signaling can be exploited to enhance water use efficiency (WUE) in plants. This involves modulating ABA responses, such as by overexpression of specific ABA receptors or deficiency of ABA coreceptors, to achieve higher water productivity without growth trade-offs (Yang et al., 2019).
Ripening and Quality of Non-Climacteric Fruits
ABA is a dominant regulator of ripening and quality in non-climacteric fruits, with strawberries being a key example. It regulates aspects like color, flavor development, and fruit softening. The understanding of ABA in strawberry ripening has contributed to broader insights into non-climacteric fruit ripening mechanisms (Li et al., 2022).
Influence on Sugar Metabolism in Fruits
Research on tomatoes has shown that exogenous ABA treatment can influence sugar metabolism, affecting aspects like fruit weight, sugar content, and enzyme activities involved in sugar processing, ultimately improving fruit quality (Hong-yun et al., 2021).
Drought Stress Tolerance in Maize
ABA plays a significant role in enhancing drought stress tolerance in maize. Exogenous ABA application can positively affect morphological, physiological, and biochemical parameters under drought conditions, improving plant growth characteristics and drought resistance (Ramya et al., 2022).
Tomato Fruit Quality Enhancement
ABA application in agriculture has shown promising results in improving tomato fruit quality parameters such as soluble solids, total and soluble pectins, titratable acidity, and flesh firmness, thereby enhancing the overall quality of the fruits (Balate et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-QHFMCZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033205 | |
Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Abscisic acid | |
CAS RN |
14398-53-9, 21293-29-8 | |
Record name | Abscisic acid, (-)-(2Z,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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